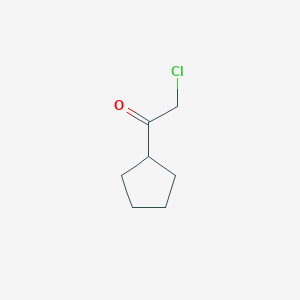

2-Chloro-1-cyclopentylethanone

Description

Contextualization within Alpha-Halo Ketone Chemistry

Alpha-halo ketones are a class of organic compounds featuring a halogen atom positioned on the carbon atom adjacent (the α-position) to a carbonyl group. nih.gov The high reactivity of these compounds stems from the presence of two electron-withdrawing groups: the carbonyl and the halogen. This arrangement makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. nih.gov The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making it more reactive towards nucleophiles compared to a standard alkyl halide. nih.gov

The reactivity of an α-halo ketone allows for several transformation pathways. Nucleophiles can attack the electrophilic α-carbon in an Sₙ2-type reaction, displacing the chloride. nih.gov This dual reactivity makes α-halo ketones, including 2-Chloro-1-cyclopentylethanone, highly versatile synthons for creating a variety of more complex molecules. nih.gov

Research Significance of the α-Chloro Ketone Moiety

The α-chloro ketone moiety is a crucial functional group for forging new carbon-carbon and carbon-heteroatom bonds, making it a cornerstone in the synthesis of valuable organic molecules. A significant area of application is in the preparation of intermediates for pharmaceuticals. chembk.com For example, the structurally related compound 1-cyclopentylethanone (B41784) is a key starting material for the synthesis of 2-cyclopentyl-6-methoxy-isonicotinic acid. acs.orgacs.orggoogleapis.com This isonicotinic acid derivative is a vital intermediate for producing immunomodulating agents that target the S1P1 receptor, which are investigated for treating autoimmune diseases. acs.orggoogle.comnewdrugapprovals.org

The synthesis of these therapeutic candidates often requires the construction of complex heterocyclic cores. The reactivity of the α-chloro ketone group is instrumental in such processes, enabling its conversion into various ring systems. The general utility of α-halo ketones as precursors to heterocycles is well-documented. nih.gov Given that this compound provides both the reactive α-chloro ketone handle and a desirable cyclopentyl group, its importance as a building block in medicinal chemistry research is clear.

Table 2: this compound as a Synthetic Intermediate

| Precursor | Target Compound Class | Research Application |

|---|---|---|

| This compound | Heterocyclic compounds, Isonicotinic acid derivatives | Intermediates for immunomodulating agents and other biologically active molecules chembk.comgoogle.com |

| 1-Cyclopentylethanone (precursor to the title compound) | 2-Cyclopentyl-6-methoxy-isonicotinic acid | Synthesis of S1P receptor 1 agonists for autoimmune diseases acs.orgacs.org |

Overview of Current and Emerging Research Trajectories

Current research involving α-chloro ketones is focused on developing more efficient, selective, and environmentally benign synthetic methods. One major trajectory is the advancement of asymmetric catalysis, which allows for the synthesis of chiral molecules with a high degree of stereocontrol. For instance, phase-transfer catalysis has been applied to the asymmetric Darzens reaction of cyclic α-chloro ketones, yielding chiral epoxides which are themselves valuable synthetic intermediates. rsc.orgrsc.org

Furthermore, there is a continuous drive to discover novel reactions and applications for this class of compounds. Research explores their use in multicomponent reactions and tandem processes, where several bonds are formed in a single operation, increasing synthetic efficiency. The unique reactivity of the α-chloro ketone moiety continues to be exploited in the total synthesis of complex natural products and new pharmaceutical agents. The development of greener synthetic protocols, which minimize waste and avoid hazardous reagents, is another key area of focus for the future of α-halo ketone chemistry. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-cyclopentylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO/c8-5-7(9)6-3-1-2-4-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYWWOXZNCTARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499381 | |

| Record name | 2-Chloro-1-cyclopentylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-28-5 | |

| Record name | 2-Chloro-1-cyclopentylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 1 Cyclopentylethanone

Grignard Reagent-Mediated Synthetic Pathways

A significant route for the synthesis of 2-Chloro-1-cyclopentylethanone involves the use of Grignard reagents. These organomagnesium compounds are powerful nucleophiles capable of forming new carbon-carbon bonds.

Reaction of 2-Chloro-N-methoxy-N-methylacetamide with Cyclopentylmagnesium Bromide

One effective method for preparing this compound is the reaction of 2-Chloro-N-methoxy-N-methylacetamide, a type of Weinreb amide, with cyclopentylmagnesium bromide. tcichemicals.com Weinreb amides are known to react with organometallic reagents like Grignard reagents to form ketones. tcichemicals.com In this reaction, the cyclopentylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by the N-methoxy-N-methylamino group, which prevents the addition of a second equivalent of the Grignard reagent. Subsequent acidic workup leads to the formation of the desired ketone, this compound. The reaction is typically carried out in an inert solvent such as tetrahydrofuran (B95107) (THF).

Optimization of Experimental Parameters in Grignard Reactions

The success of Grignard reactions hinges on the careful control of experimental parameters. Key considerations for optimizing the synthesis of this compound include:

Reagent Quality: The Grignard reagent must be freshly prepared or properly stored to ensure high reactivity. The presence of moisture can quench the Grignard reagent, reducing the yield.

Solvent: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are the solvents of choice for Grignard reactions as they solvate the magnesium center, enhancing the nucleophilicity of the Grignard reagent.

Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the reaction and then allowed to warm to room temperature.

Stoichiometry: A slight excess of the Grignard reagent is often used to ensure complete consumption of the Weinreb amide.

Table 1: Key Parameters for Grignard-based Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Grignard Reagent | Cyclopentylmagnesium Bromide | Provides the cyclopentyl group. |

| Substrate | 2-Chloro-N-methoxy-N-methylacetamide | Weinreb amide that reacts to form the ketone. tcichemicals.com |

| Solvent | Tetrahydrofuran (THF) | Anhydrous ether to stabilize the Grignard reagent. |

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. |

| Workup | Acidic (e.g., aq. NH4Cl) | Hydrolyzes the intermediate to yield the ketone. |

α-Chlorination of 1-Cyclopentylethanone (B41784)

An alternative and widely used approach to synthesize this compound is the direct α-chlorination of 1-Cyclopentylethanone. arkat-usa.orgpitt.edu This method involves the selective introduction of a chlorine atom at the carbon atom adjacent to the carbonyl group.

Employing Diverse Chlorinating Agents (e.g., Phenylphosphonic Dichloride, Phosphoryl Chloride, Thionyl Chloride)

A variety of chlorinating agents can be employed for the α-chlorination of ketones. arkat-usa.orgsmolecule.com Common reagents include:

Phenylphosphonic Dichloride (PhPOCl2): This reagent has been used for the chlorination of various ketones. lookchem.comresearchgate.net

Phosphoryl Chloride (POCl3): Another effective chlorinating agent for α-chlorination.

Thionyl Chloride (SOCl2): This reagent is also utilized for the chlorination of ketones. smolecule.com

The choice of chlorinating agent can influence the reaction conditions and the yield of the desired product.

Mechanistic Studies of α-Chlorination Processes

The mechanism of α-chlorination of ketones can proceed through either an enol or an enolate intermediate, depending on whether the reaction is conducted under acidic or basic conditions. wikipedia.org

Acid-Catalyzed Chlorination: In the presence of an acid catalyst, the ketone is protonated, which facilitates the formation of an enol. The enol then acts as a nucleophile, attacking the electrophilic chlorine source. Under acidic conditions, halogenation typically occurs at the more substituted α-carbon. wikipedia.org

Base-Mediated Chlorination: In the presence of a base, an enolate is formed by deprotonation of an α-hydrogen. The enolate anion then attacks the chlorinating agent. Base-promoted halogenation can lead to multiple chlorinations, especially in methyl ketones, in what is known as the haloform reaction. wikipedia.orgpearson.com

Mechanistic studies, including kinetic analyses and isotopic labeling, have been crucial in understanding the role of intermediates and optimizing reaction conditions to favor the desired monochlorinated product. nih.gov

Control of Selectivity and Side Reactions

A key challenge in the α-chlorination of ketones is controlling selectivity and minimizing side reactions, such as polychlorination and reactions at other functional groups. arkat-usa.orgresearchgate.net

Regioselectivity: For unsymmetrical ketones, the position of chlorination can be controlled. Acid-catalyzed halogenation tends to favor the more substituted α-carbon, while kinetic enolate formation under non-equilibrating basic conditions can favor the less substituted position. pitt.eduwikipedia.org

Chemoselectivity: In molecules with multiple reactive sites, achieving chlorination specifically at the α-position of the ketone is crucial. The choice of chlorinating agent and reaction conditions plays a significant role in achieving high chemoselectivity. researchgate.net

Monochlorination vs. Polychlorination: To prevent the formation of di- or trichlorinated products, the stoichiometry of the chlorinating agent is carefully controlled. Using a slight excess of the ketone or adding the chlorinating agent slowly can favor monochlorination. pitt.edu

Table 2: Comparison of α-Chlorination Methods

| Feature | Acid-Catalyzed | Base-Mediated |

|---|---|---|

| Intermediate | Enol | Enolate |

| Regioselectivity | More substituted α-carbon wikipedia.org | Less substituted (kinetic) or more substituted (thermodynamic) |

| Side Reactions | Generally less prone to polychlorination wikipedia.org | Can lead to polychlorination (haloform reaction) wikipedia.orgpearson.com |

| Typical Reagents | Cl2, SO2Cl2 with acid catalyst | NaOCl, NCS, TsCl with base pitt.edu |

Precursor Synthesis and Strategic Intermediate Preparation

The efficient synthesis of the key building block, 1-cyclopentylethanone, is paramount. While historical methods exist, modern industrial processes have focused on developing more scalable and cost-effective routes that avoid cryogenic temperatures, toxic reagents, or expensive starting materials. googleapis.comgoogle.com

A robust and scalable method for preparing 1-cyclopentylethanone involves a two-step sequence starting from tert-butyl acetoacetate (B1235776) and 1,4-dibromobutane. researchgate.netlookchem.com The initial step is a cycloalkylation reaction to form tert-butyl 1-acetylcyclopentanecarboxylate. googleapis.comgoogle.com This reaction is typically performed under phase-transfer catalysis (PTC) conditions, which facilitates the reaction between the aqueous base and the organic reagents. lookchem.com Common bases include sodium hydroxide (B78521) or potassium carbonate, with tetrabutylammonium (B224687) bromide (TBABr) or tetrabutylammonium iodide (TBAI) serving as the phase-transfer catalyst. googleapis.comnewdrugapprovals.org

Reaction Conditions for the Synthesis of 1-Cyclopentylethanone

| Step | Reagents | Solvent | Temperature | Yield | Purity | Citation |

|---|---|---|---|---|---|---|

| Cycloalkylation | tert-butyl acetoacetate, 1,4-dibromobutane, K₂CO₃, TBAI | DMSO | 25°C | - | - | google.comnewdrugapprovals.org |

| Hydrolysis | tert-butyl 1-acetylcyclopentanecarboxylate, 5M HCl | Isopropanol (B130326) | 60°C | 72% | 87.2% | newdrugapprovals.org |

| Hydrolysis | tert-butyl 1-acetylcyclopentanecarboxylate, 32% HCl | - | 80°C | 87% | 97.3% | newdrugapprovals.org |

| Hydrolysis | tert-butyl 1-acetylcyclopentanecarboxylate, TFA | - | 65°C | 82% | 90.2% | google.com |

| Hydrolysis | tert-butyl 1-acetylcyclopentanecarboxylate, 50% H₂SO₄ | - | 120°C | 63% | 99.9% | google.com |

An early method for synthesizing 1-cyclopentylethanone, reported by Goldsworthy, utilized ethyl acetoacetate (a ketonic ester) and 1,4-dibromobutane. google.comlookchem.com This process involved refluxing the corresponding intermediate, ethyl 1-acetylcyclopentanecarboxylate, with potassium hydroxide in ethanol (B145695). google.com However, this method was often low-yielding and not considered suitable for industrial-scale synthesis. googleapis.comlookchem.com

Several other alternative routes have been explored in the literature, although many are not efficient for large-scale production due to factors like the need for cryogenic temperatures or the use of hazardous reagents. googleapis.comgoogle.com These methods include:

The addition of methyl lithium to N-cyclopentanecarbonyl-N,O-dimethylhydroxylamine at -78°C. googleapis.comgoogle.com

The reaction of methyl lithium with cyclopentyl carboxylic acid at -78°C. googleapis.comgoogle.com

The addition of methylmagnesium bromide to cyclopentanecarbonitrile. googleapis.com

The oxidation of 1-cyclopentylethanol (B1203354) with chromium trioxide. googleapis.com

The reaction of cyclopentylmagnesium bromide with acetic anhydride (B1165640) at -78°C. googleapis.com

Purification Methodologies and Challenges in Research Synthesis

The isolation and purification of α-chloro ketones like this compound present specific challenges due to their chemical properties.

Alpha-chloro ketones are known to be thermally sensitive. sci-hub.seresearchgate.net This instability can lead to degradation and the formation of undesired byproducts, particularly during purification steps that involve heating, such as distillation. To mitigate this, synthesis and workup procedures are often designed to be performed at controlled, low temperatures. sci-hub.se For instance, flow chemistry protocols have been developed for the synthesis of α-chloro ketones to manage the lifetime of unstable intermediates and allow for reactions at temperatures as low as -20°C to -78°C, minimizing thermal decomposition. sci-hub.seresearchgate.net When purification by distillation is unavoidable, it should be carried out under reduced pressure to lower the boiling point and minimize the risk of degradation.

The carbon-chlorine bond in α-chloro ketones can be susceptible to hydrolysis, which would lead to the formation of the corresponding α-hydroxy ketone impurity. Therefore, exposure to water during the reaction and isolation phases must be carefully managed. Isolation protocols typically involve quenching the reaction with an aqueous solution, followed by extraction into an organic solvent. tandfonline.com To remove residual water from the organic layer, it is washed with a saturated sodium chloride solution (brine) and then treated with a drying agent like magnesium sulfate (B86663) before the solvent is removed. newdrugapprovals.orgtandfonline.com For long-term storage, the compound should be kept under an inert atmosphere to prevent moisture from the air from causing hydrolysis.

Following synthesis, the crude product often contains unreacted starting materials and byproducts, such as dichlorinated ketones. tandfonline.com While the precursor, 1-cyclopentylethanone, is often purified by distillation google.comnewdrugapprovals.org, the thermal sensitivity of the final product, this compound, makes column chromatography a more suitable method for achieving high purity. tandfonline.com Silica (B1680970) gel chromatography is commonly employed to separate the desired α-chloroketone from impurities. tandfonline.com The crude mixture is loaded onto a silica gel column and eluted with a suitable solvent system, typically a mixture of non-polar and slightly polar solvents like dichloromethane, to isolate the pure product. tandfonline.comcanbipharm.com

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1 Cyclopentylethanone

Nucleophilic Substitution Reactions at the α-Carbon

The reactivity of 2-Chloro-1-cyclopentylethanone is significantly influenced by the presence of both a carbonyl group and a chlorine atom on the adjacent α-carbon. The electron-withdrawing nature of the carbonyl group enhances the polarity of the carbon-chlorine bond, making the α-carbon more electrophilic and susceptible to nucleophilic attack. nih.gov This increased reactivity compared to corresponding alkyl halides is a hallmark of α-haloketones. nih.gov

Formation of Heterocyclic Scaffolds via Reactions with Amines and Thiols (e.g., Pyrroles, Thiophenes)

This compound serves as a valuable building block for the synthesis of various heterocyclic compounds. The α-chloro ketone moiety allows for reactions with a range of nucleophiles, including amines and thiols, to construct five-membered rings such as pyrroles and thiophenes. smolecule.com

The Paal-Knorr synthesis, a classic method for preparing pyrroles, typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine. ajol.infosemanticscholar.org this compound can be used to generate the necessary 1,4-dicarbonyl intermediate in situ. For instance, reaction with an amine can be followed by a second nucleophilic attack and subsequent cyclization and dehydration to yield a substituted pyrrole. ajol.info

Similarly, thiophenes can be synthesized through reactions with sulfur-containing nucleophiles. The reaction of α-haloketones with thioamides or other sulfur reagents is a known route to thiazoles, and analogous strategies can be adapted for thiophene (B33073) synthesis. evitachem.com Reaction with a suitable sulfur source allows for the construction of the thiophene ring.

| Reactant | Nucleophile | Resulting Heterocyclic Scaffold | General Reaction Type |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Substituted Pyrrole | Condensation/Cyclization |

| This compound | Thiol/Sulfur Reagent | Substituted Thiophene | Condensation/Cyclization |

Evaluation of Steric Hindrance from the Cyclopentyl Group on Nucleophilic Attack Kinetics

Steric hindrance plays a crucial role in the kinetics of SN2 reactions. universalclass.com The rate of these reactions is sensitive to the bulk of the substituents attached to the electrophilic carbon and neighboring atoms. lscollege.ac.in In the case of this compound, the nucleophile must approach the α-carbon from the backside relative to the leaving group (the chlorine atom). lscollege.ac.in

The cyclopentyl group, while cyclic, presents a moderate level of steric hindrance. Compared to a small methyl or primary alkyl group, the cyclopentyl ring is bulkier. However, its "tied back" or rigid structure can, in some cases, lead to faster reaction rates than its acyclic analogue, 3-bromopentane, where "floppy" alkyl groups can inhibit the nucleophile's approach. stackexchange.com Studies on cycloalkyl halides have shown that cyclopentyl systems react relatively quickly in SN2 displacements, often faster than cyclohexyl systems where axial hydrogens can cause significant steric interactions in the transition state. stackexchange.com The reactivity of cyclopentyl substrates in SN2 reactions is considered favorable, striking a balance between ring strain and steric factors. stackexchange.comyale.edu

| Substrate Type (at α-carbon) | Relative SN2 Reactivity | Reasoning |

|---|---|---|

| Methyl | Fastest | Minimal steric hindrance. lscollege.ac.in |

| Primary | Fast | Low steric hindrance. lscollege.ac.in |

| Cyclopentyl | Moderate to Fast | Favorable balance of ring strain and steric factors; less hindrance than cyclohexyl. stackexchange.comyale.edu |

| Secondary (acyclic) | Slow | Increased steric hindrance. lscollege.ac.in |

| Tertiary | Extremely Slow / No Reaction | Severe steric hindrance prevents backside attack. universalclass.com |

Application and Screening of Phase-Transfer Catalysts to Enhance Reaction Rates

Phase-transfer catalysis (PTC) is an effective technique for accelerating reactions between reactants located in different immiscible phases, such as an aqueous phase containing a nucleophile and an organic phase containing the substrate, this compound. mdpi.com This method is particularly useful for reactions involving α-haloketones. nih.govresearchgate.net

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide), transports the nucleophile from the aqueous phase to the organic phase. mdpi.com This creates a reactive nucleophile-catalyst ion pair in the organic phase, where it can readily react with the α-haloketone. This process overcomes the insolubility of the nucleophilic salt in the organic solvent, leading to significantly enhanced reaction rates under mild conditions. mdpi.commdpi.com

Reduction Reactions

The carbonyl group of this compound can be selectively reduced to a secondary alcohol.

Conversion to 2-Chloro-1-cyclopentylethanol using Reducing Agents (e.g., Sodium Borohydride)

The ketone functionality in this compound can be readily reduced to a hydroxyl group to form 2-Chloro-1-cyclopentylethanol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its chemoselectivity. analis.com.my It is a mild reagent that selectively reduces aldehydes and ketones without affecting other functional groups like the carbon-chlorine bond or ester groups that might be present in more complex molecules. smolecule.comevitachem.com

The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at controlled temperatures. analis.com.my The borohydride anion (BH₄⁻) delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent to yield the alcohol product. analis.com.my

| Reactant | Reducing Agent | Solvent | Product |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 2-Chloro-1-cyclopentylethanol |

Exploration of Stereoselective Reduction Methods for Chiral Alcohol Precursors

The asymmetric reduction of prochiral ketones, such as this compound, into chiral alcohols is a critical transformation in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. almacgroup.com Both biocatalytic and chemocatalytic methods have been explored for the stereoselective reduction of α-halo ketones to their corresponding α-chloroalcohols. almacgroup.comgoogle.com

Conventional methods often involve inorganic reducing agents, but achieving stereochemical control necessitates the use of asymmetric catalysts or reducing agents. almacgroup.comgoogle.com Transfer hydrogenation reactions utilizing chiral metal catalysts are a common approach. google.com More recently, enzymatic and fermentation processes have gained prominence for producing enantiomerically or diastereomerically enriched α-chloroalcohols. google.com These biocatalytic methods, often employing isolated enzymes like ketoreductases or whole-cell systems, offer high specificity and enantioselectivity under mild, physiological conditions. almacgroup.comgoogle.com

The enantioselective reduction of α-halo ketones is particularly valuable as it furnishes chiral building blocks for organic synthesis. google.com For instance, the reduction of this compound can yield 2-chloro-1-cyclopentylethanol, a precursor for various chiral molecules. Alcohol dehydrogenases (ADHs) have demonstrated effectiveness in the asymmetric reduction of α-chloro ketones. mdpi.comd-nb.info One strategy involves a one-pot, one-step process combining biocatalytic asymmetric reduction with in situ base-catalyzed epoxide formation, directly converting halo-ketones into valuable enantiopure epoxides. mdpi.com

Table 1: Comparison of Reduction Methods for α-Halo Ketones

| Method | Catalyst/Reagent | Key Features | Typical Products |

|---|---|---|---|

| Transfer Hydrogenation | Chiral Metal Catalysts (e.g., Ruthenium complexes) | Good stereochemical control. google.comacs.org | Chiral α-haloalcohols. acs.org |

| Biocatalytic Reduction | Isolated Enzymes (e.g., Ketoreductases, ADHs), Whole Cells (e.g., Baker's Yeast) | High enantioselectivity, mild reaction conditions. almacgroup.comgoogle.commdpi.com | Enantiopure α-haloalcohols, epoxides. mdpi.commdpi.com |

| Chemical Reduction | Inorganic Reducing Agents (e.g., NaBH4) | Generally non-stereoselective without chiral auxiliaries. | Racemic or achiral α-haloalcohols. |

Cross-Coupling Reactions

The presence of a halogen atom alpha to the carbonyl group allows this compound to participate in various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling with Aryl Boronic Acids for Biaryl Ketone Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. While literature directly detailing the Suzuki-Miyaura coupling of this compound is specific, the reaction of α-chloro ketones with arylboronic acids is a known transformation. researchgate.netresearchgate.net This palladium-catalyzed reaction typically involves an α-chloro ketone and an arylboronic acid in the presence of a palladium catalyst and a base to yield an α-aryl ketone. researchgate.net For example, 2-chloro-1,4-naphthoquinones undergo efficient cross-coupling with arylboronic acids to give the corresponding 2-aryl-1,4-naphthoquinones. researchgate.net This suggests that this compound could similarly react with various arylboronic acids to form 2-aryl-1-cyclopentylethanones. The choice of palladium catalyst, ligands, and base is crucial for optimizing the reaction yield and scope. organic-chemistry.org

Other Transition Metal-Catalyzed Coupling Transformations

Beyond the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions can be envisioned for this compound. The Sonogashira coupling, which couples terminal alkynes with organic halides, is a prominent example. mdpi.commdpi.com The acyl Sonogashira reaction, specifically, involves the coupling of acyl chlorides with terminal alkynes, catalyzed by palladium and copper complexes, to produce α,β-alkynyl ketones. mdpi.com This methodology could potentially be adapted for α-chloro ketones like this compound to synthesize alkynyl ketone derivatives. researchgate.net

The Heck reaction, another palladium-catalyzed process, could also be a viable transformation, coupling the α-carbon of the ketone with an alkene. While specific examples with this compound are not prevalent, the general reactivity of α-halo ketones suggests this possibility.

Related Chemical Transformations and Derivatives Synthesis

The synthesis and subsequent reactions of compounds related to this compound provide a broader context for its chemical utility.

Chlorination in Functionalized Cyclopentyl Compounds

The synthesis of this compound itself is an important transformation. A common method for preparing α-chloroketones is the direct chlorination of the parent ketone. arkat-usa.org For instance, 2-chlorocyclopentan-1-one can be prepared from cyclopentanone (B42830). arkat-usa.org Various reagents and methods exist for the α-chlorination of ketones, including the use of chlorine gas, sulfuryl chloride, or N-chlorosuccinimide. arkat-usa.orgpitt.edu The regioselectivity of the chlorination can often be controlled by the reaction conditions. For example, acid-catalyzed halogenation of ketones proceeds through an enol intermediate. libretexts.org The kinetics of the direct chlorination of cyclopentanone have been studied, revealing an autocatalytic process where the product, hydrogen chloride, catalyzes the reaction. researchgate.net

Table 2: Selected Reagents for α-Chlorination of Ketones

| Reagent | Conditions | Selectivity | Reference |

|---|---|---|---|

| Acetyl chloride/CAN | CH3CN, room temperature | Good chemo- and regioselectivity. arkat-usa.org | arkat-usa.org |

| p-Toluenesulfonyl chloride/LDA | Non-equilibrating conditions | Monochlorination at the least substituted α-position. pitt.edu | pitt.edu |

| Chlorine (Cl2)/HCl | Carbon tetrachloride | Autocatalytic; forms monochloro and dichloro products. researchgate.net | researchgate.net |

Acid-Catalyzed Transformations in Related Synthetic Pathways

Acid catalysis plays a significant role in the chemistry of cyclopentanone and its derivatives. pearson.com For instance, the acid-catalyzed keto-enol tautomerization is a fundamental step in reactions like α-halogenation. libretexts.orgpearson.com The protonation of the carbonyl oxygen by an acid catalyst increases the electrophilicity of the carbonyl carbon and facilitates the formation of the enol intermediate. pearson.com

Furthermore, acid-catalyzed rearrangements are important in synthesizing cyclopentanone derivatives. The Piancatelli rearrangement, for example, is an acid-catalyzed transformation of furfuryl alcohols into cyclopentenone derivatives, which can then be hydrogenated to cyclopentanones. mdpi.comresearchgate.net

The Favorskii rearrangement is another relevant transformation where α-halo ketones, in the presence of a base, rearrange to form carboxylic acid derivatives, often with ring contraction in the case of cyclic ketones. drhnsp.orgadichemistry.comwikipedia.org For example, 2-chlorocyclohexanone (B41772) can be converted to a cyclopentanecarboxylic acid derivative. adichemistry.com This reaction proceeds through a cyclopropanone (B1606653) intermediate. drhnsp.orgwikipedia.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block for Complex Organic Molecules

2-Chloro-1-cyclopentylethanone serves as a pivotal starting material for the synthesis of more complex molecules, primarily through reactions that take advantage of its bifunctional nature: an electrophilic carbonyl carbon and an electrophilic α-carbon bearing a good leaving group (chloride). One of the most significant transformations it can undergo is the Favorskii rearrangement. ddugu.ac.inwikipedia.orgchemistwizards.com This reaction, typically occurring in the presence of a base, involves the formation of a cyclopropanone (B1606653) intermediate, which subsequently undergoes ring-opening to yield carboxylic acid derivatives. ddugu.ac.inwikipedia.org In the case of this compound, this rearrangement can be strategically employed to produce cyclopentanecarboxylic acid derivatives, which are themselves valuable synthons for a variety of complex natural products and pharmacologically active molecules. adichemistry.com

The general mechanism of the Favorskii rearrangement involves the initial formation of an enolate, which then undergoes an intramolecular nucleophilic substitution to form a bicyclic cyclopropanone intermediate. Nucleophilic attack on the carbonyl carbon of this strained intermediate, followed by ring-opening, leads to the rearranged product. The regioselectivity of the ring-opening is influenced by the stability of the resulting carbanion intermediate. wikipedia.org

Table 1: The Favorskii Rearrangement of this compound

| Reactant | Base | Product | Application of Product |

| This compound | Sodium Hydroxide (B78521) (NaOH) | Cyclopentanecarboxylic acid | Precursor for substituted cyclopentanes |

| This compound | Sodium Methoxide (NaOMe) | Methyl cyclopentanecarboxylate | Intermediate in ester synthesis |

| This compound | Amine (e.g., R₂NH) | Cyclopentanecarboxamide | Building block for amides |

These cyclopentane (B165970) derivatives are central to the synthesis of a wide range of complex organic structures, including prostaglandins (B1171923) and their analogues, which possess significant biological activities. organic-chemistry.org

Precursor to Chiral Auxiliaries in Enantioselective Synthesis

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. wikipedia.orgsigmaaldrich.com While direct applications of this compound as a precursor to chiral auxiliaries are not extensively documented, its chemical structure provides a logical starting point for the synthesis of chiral 1,2-amino alcohols, which are known precursors to widely used chiral auxiliaries such as oxazolidinones. nih.govnih.govresearchgate.net

A plausible synthetic route would commence with the asymmetric reduction of the ketone functionality in this compound to yield a chiral chlorohydrin. This can be achieved using various established methods for the enantioselective reduction of ketones, such as using chiral reducing agents or catalytic asymmetric hydrogenation. researchgate.netdatapdf.com Subsequent nucleophilic substitution of the chloride with an azide (B81097), followed by reduction of the azide and the original carbonyl (now a hydroxyl group), would lead to a chiral 1,2-amino alcohol. This cyclopentyl-based chiral 1,2-amino alcohol could then be cyclized with phosgene (B1210022) or a phosgene equivalent to form a chiral oxazolidinone, a powerful and widely utilized chiral auxiliary. illinois.edu

The stereochemistry of the final chiral auxiliary would be dictated by the initial asymmetric reduction of the ketone. The cyclopentyl backbone of such an auxiliary would offer a rigid scaffold, potentially influencing the stereochemical outcome of reactions in which it is employed.

Intermediate for the Development of Novel Cyclopentane-Based Pharmaceuticals

The cyclopentane ring is a common structural motif in a multitude of biologically active compounds, including a range of pharmaceuticals. nih.gov The development of novel antiviral and anti-inflammatory agents often involves the synthesis of cyclopentane and cyclopentenone derivatives. nih.govmdpi.com this compound, as a readily available and reactive cyclopentyl building block, represents a valuable intermediate for the synthesis of these and other cyclopentane-based pharmaceuticals.

For instance, the synthesis of carbocyclic nucleoside analogues, which are known for their antiviral properties, often involves the construction of a functionalized cyclopentane ring. mdpi.com The chemical handles present in this compound allow for the introduction of various functional groups necessary for mimicking the structure of natural nucleosides. Similarly, certain cyclopentenone derivatives have been shown to possess anti-inflammatory activity. wikipedia.org The α,β-unsaturated ketone moiety, which can be introduced from an α-halo ketone like this compound via elimination, is a key feature in many of these compounds.

While specific drugs directly synthesized from this compound are not prominently featured in the literature, its potential as a starting material in the early stages of drug discovery for the generation of libraries of novel cyclopentane-containing compounds is significant. Its reactivity allows for the facile introduction of diverse substituents, enabling the exploration of structure-activity relationships in the quest for new therapeutic agents.

Synthesis of Advanced Heterocyclic Systems

The electrophilic nature of the α-carbon in this compound makes it an excellent substrate for the synthesis of a variety of heterocyclic compounds. nih.gov The reaction of α-halo ketones with dinucleophiles is a classical and powerful method for the construction of five- and six-membered heterocyclic rings.

A prominent example is the Hantzsch thiazole (B1198619) synthesis, where an α-halo ketone reacts with a thioamide or thiourea (B124793) to form a thiazole ring. nih.gov In this reaction, this compound can react with thiourea to produce a cyclopentyl-substituted aminothiazole. This class of compounds is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by thiazole derivatives.

Furthermore, this compound can be utilized in the synthesis of other important heterocyclic systems such as imidazoles and oxazoles. The reaction with amidines or ammonia (B1221849) and an aldehyde can lead to the formation of substituted imidazoles. organic-chemistry.orgwjpsonline.comrsc.orgscispace.com Similarly, reaction with an amide can yield oxazole (B20620) derivatives. thieme-connect.deorganic-chemistry.orgnih.govresearchgate.net These reactions significantly broaden the utility of this compound as a versatile building block for the creation of diverse heterocyclic libraries for applications in drug discovery and materials science.

Table 2: Synthesis of Heterocyclic Systems from this compound

| Heterocyclic System | Reagents | Resulting Heterocycle |

| Thiazole | Thiourea | 2-Amino-4-cyclopentylthiazole |

| Imidazole | Aldehyde, Ammonia | 2,4(5)-Disubstituted-5(4)-cyclopentylimidazole |

| Oxazole | Amide | 2,5-Disubstituted-4-cyclopentyloxazole |

Medicinal Chemistry and Biological Activity Research Pertinent to 2 Chloro 1 Cyclopentylethanone

Utilization as an Intermediate in the Synthesis of Biologically Active Compounds

2-Chloro-1-cyclopentylethanone serves as a fundamental building block in the synthesis of more complex molecules with potential pharmaceutical applications. chembk.com Its utility as a reactive intermediate is demonstrated in the preparation of various compounds, including those in the pharmaceutical and pesticide manufacturing sectors. chembk.com The presence of a chloro group alpha to the ketone functionality makes it susceptible to nucleophilic substitution, a key reaction in elongating and modifying chemical structures.

For instance, the related compound, 2-bromo-1-cyclopentylethanone, is used in the alkylation of a piperazine (B1678402) intermediate to form a complex triazolopyrimidine derivative, showcasing a typical reaction pathway where α-halo ketones are essential. While this example uses the bromo-analogue, it illustrates the synthetic utility of the α-halocyclopentylethanone scaffold.

Investigations into Cytochrome P450 Enzyme Modulation

The compound has been specifically studied for its interaction with cytochrome P450 (CYP450) enzymes. These enzymes are central to drug metabolism, and their modulation can have significant effects on the efficacy and safety of therapeutic agents.

Research has identified this compound as an inhibitor of cytochrome P450 enzymes, with a particular focus on the CYP2D6 isoform. In vitro studies have confirmed this inhibitory potential. The inhibition of CYP2D6 by this compound is a significant finding, as this enzyme is responsible for the metabolism of a large number of commonly prescribed drugs.

Table 1: In Vitro Cytochrome P450 Inhibition

| Compound Name | Target Enzyme | Activity |

|---|

This table is based on available research indicating inhibitory activity. Specific quantitative data such as IC50 values are not publicly detailed in the reviewed sources.

The inhibition of CYP2D6 by this compound carries important implications for drug metabolism. By blocking the action of this enzyme, the compound can slow the breakdown of other drugs that are substrates for CYP2D6. This can lead to increased plasma concentrations and enhanced bioavailability of co-administered drugs. This mechanism is a key strategy in the development of pharmacokinetic enhancers, which are used to boost the effectiveness of other therapeutic agents.

Research into Toxicological Profiles and Pharmacokinetic Modulation

Detailed public research specifically documenting the toxicological profile and pharmacokinetic modulation of this compound is limited. While its role as a CYP450 inhibitor suggests it modulates pharmacokinetics, comprehensive studies detailing its absorption, distribution, metabolism, and excretion (ADME) profile are not widely available in the scientific literature. Similarly, dedicated toxicological assessments are not extensively reported in the reviewed sources.

High-Throughput Screening Methodologies for Enzymatic Activities

High-Throughput Screening (HTS) methods have been utilized to assess the influence of this compound on enzymatic activities. HTS allows for the rapid evaluation of a compound's effects against a wide array of biological targets, which is how its activity as a CYP450 inhibitor was likely identified. chemrxiv.org These large-scale screening techniques are fundamental in modern drug discovery for identifying lead compounds with desired biological profiles. chemrxiv.org

Comparative Analysis of Reactivity and Biological Activity with Structurally Similar α-Chloro Ketones

The reactivity of α-chloro ketones like this compound is largely governed by the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the chlorine atom. nih.gov The electron-withdrawing nature of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon more susceptible to nucleophilic attack compared to standard alkyl halides. nih.govmdpi.com

Comparison with α-Chloroacetophenone Analogues

This compound is an α-haloketone characterized by a cyclopentyl ring attached to a chloroacetyl group. Its structure invites comparison with α-chloroacetophenone (phenacyl chloride), a well-known lachrymator and chemical irritant. The primary structural difference lies in the nature of the ring attached to the ketone: a saturated aliphatic cyclopentyl ring in this compound versus an aromatic phenyl ring in α-chloroacetophenone.

This distinction is critical in medicinal chemistry as it significantly influences the compound's physicochemical properties and biological interactions. While α-chloroacetophenone's high reactivity and irritant properties are well-documented, the biological profile of this compound is primarily associated with its function as a synthetic intermediate. The replacement of the planar, aromatic phenyl group with a non-planar, flexible cyclopentyl group can alter the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its biological activity and potential toxicity. For instance, α-chloroacetophenone has been studied for its ability to deplete glutathione (B108866) in hepatocytes and inhibit aldehyde dehydrogenase. thegoodscentscompany.com The cyclopentyl analogue, while also reactive due to the α-chloro ketone moiety, is more commonly utilized as a building block in the synthesis of more complex and specific bioactive molecules. chembk.comcymitquimica.com

| Feature | This compound | α-Chloroacetophenone |

| Ring Structure | Cyclopentyl (Aliphatic, Saturated) | Phenyl (Aromatic) |

| Primary Application | Synthetic Intermediate for Pharmaceuticals chembk.com | Riot Control Agent, Chemical Irritant thegoodscentscompany.com |

| Key Moiety | α-chloro ketone | α-chloro ketone |

| Molecular Formula | C₇H₁₁ClO chembk.com | C₈H₇ClO thegoodscentscompany.com |

Structural Features Affecting Biological Effects in Analogues (e.g., Antifungal Activity of Sulfonyl Derivatives)

The biological activity of compounds derived from α-haloketones like this compound is highly dependent on their structural features. The reactivity of the carbon-chlorine bond makes it a prime site for nucleophilic substitution, allowing for the introduction of various functional groups that can confer specific biological activities.

A notable example is the development of sulfonyl derivatives, which have shown significant promise as antimicrobial agents. Research on related heterocyclic structures demonstrates that the incorporation of a sulfonyl group (R-SO₂-R') can enhance antifungal activity. For instance, studies on 2-(benzylsulfonyl)benzothiazole derivatives, synthesized from related sulfur-containing precursors, revealed that these compounds exhibit broad-spectrum fungicidal properties. researchgate.net Specifically, derivatives like 2-((2-chlorobenzyl)sulfonyl)benzo[d]thiazole showed remarkable efficacy against resistant molds such as Aspergillus fumigatus. researchgate.net

Similarly, the synthesis of triazole analogues containing alkylsulfonyl groups has led to potent antifungal agents. nih.gov The structure-activity relationship in these cases often indicates that the sulfonyl moiety, combined with appropriate lipophilic or hydrophilic side chains, is crucial for potent activity. While direct studies on sulfonyl derivatives of this compound are not extensively documented, the principles from analogous systems suggest that converting the chloro group to a thioether and subsequent oxidation to a sulfone could yield compounds with significant biological potential, particularly in the realm of antifungal drug discovery. nih.govbohrium.com The introduction of a sulfonyl group can impact the molecule's electronic properties and ability to act as a hydrogen bond acceptor, influencing its interaction with biological targets. bohrium.com

Role as a Pharmaceutical Intermediate and Scaffold for Drug Development (e.g., Benzimidazole Derivatives)

This compound is a valuable intermediate in organic synthesis, primarily because the α-chloro ketone functional group is a versatile electrophile for constructing more complex molecular architectures. chembk.comcymitquimica.com One of the most significant applications of α-haloketones in medicinal chemistry is in the synthesis of heterocyclic compounds, such as benzimidazoles.

Benzimidazole is a privileged scaffold in drug development, with derivatives exhibiting a wide array of pharmacological activities, including antifungal, anticancer, antihistamine, and antiviral properties. ekb.egresearchgate.net The synthesis of these derivatives often involves the reaction of a nucleophile, such as an amine or thiol, with an electrophilic partner. This compound can serve as this electrophilic component.

For example, the reaction between a substituted 2-mercaptobenzimidazole (B194830) and an α-haloketone is a common method for preparing thiazolo[3,2-a]benzimidazole derivatives, which are known for their diverse biological activities. mdpi.com Similarly, 2-chloromethyl-1H-benzimidazole can be condensed with various amines to create new derivatives, some of which have shown potent antifungal activity against Candida albicans. researchgate.net The cyclopentyl group from this compound would be incorporated into the final structure, potentially influencing the compound's binding affinity and pharmacokinetic profile. Its role as a precursor allows for the creation of libraries of novel compounds for biological screening. ekb.eggoogle.com

| Derivative Class | Synthetic Precursor(s) | Reported Biological Activity | Reference |

| Thiazolo[3,2-a]benzimidazoles | 2-Mercaptobenzimidazoles + α-Halo Ketones | Various Biological Activities | mdpi.com |

| 2-Substituted Benzimidazoles | 2-Chloromethyl-1H-benzimidazole + Amines | Antifungal (e.g., against Candida albicans) | researchgate.net |

| Quinoxalines | α-Haloketones + Aromatic 1,2-Diamines | Antifungal | researchgate.net |

| Pyridine Derivatives | α-Haloketones | Antimicrobial | bohrium.com |

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-Chloro-1-cyclopentylethanone, both proton (¹H) and carbon (¹³C) NMR, along with advanced 2D NMR methods, are employed for a comprehensive structural analysis.

Proton NMR spectroscopy provides information about the chemical environment of protons within a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present.

Expected ¹H NMR Data for this compound:

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Cyclopentyl protons (8H) | 1.50 - 2.20 | Multiplet |

| Methine proton on cyclopentyl ring (1H) | 2.80 - 3.20 | Multiplet |

| Methylene (B1212753) protons adjacent to chlorine (2H) | 4.10 - 4.30 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data for this compound:

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl carbon (C=O) | 200 - 210 |

| Methylene carbon adjacent to chlorine (CH₂Cl) | 45 - 55 |

| Methine carbon on cyclopentyl ring | 40 - 50 |

| Methylene carbons on cyclopentyl ring | 25 - 35 |

To definitively establish the connectivity of atoms and the stereochemistry of the molecule, researchers utilize advanced 2D NMR techniques. scribd.com These experiments correlate signals from different nuclei, providing a more detailed structural picture.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to piece together the spin systems within the molecule. For this compound, COSY would show correlations between the methine proton and the adjacent methylene protons on the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate proton signals with the signals of directly attached carbon atoms. scribd.com This is crucial for assigning the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). In this compound, HMBC would show correlations between the methylene protons adjacent to the chlorine and the carbonyl carbon, as well as the methine carbon of the cyclopentyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This can be particularly useful for confirming the stereochemistry of the molecule, although for a relatively flexible molecule like this compound, its application might be more focused on confirming through-space interactions between the chloromethyl group and the cyclopentyl ring protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₇H₁₁ClO, resulting in a molecular weight of approximately 146.61 g/mol . nih.gov

In a mass spectrum, the molecule is ionized, and the resulting charged fragments are detected. The molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern is expected, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Common fragmentation patterns for this molecule would likely involve the loss of a chlorine atom, the chloromethyl group, or cleavage of the cyclopentyl ring.

X-ray Crystallography for Definitive Structural and Stereochemical Confirmation

While NMR and MS provide strong evidence for the structure of this compound, X-ray crystallography offers the most definitive confirmation. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a three-dimensional map of the electron density within the crystal, revealing the precise positions of all atoms, bond lengths, and bond angles. For a complete and unambiguous structural and stereochemical assignment, single-crystal X-ray analysis is the gold standard.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. spectrabase.com

For this compound, the IR spectrum would exhibit characteristic absorption bands:

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1700 - 1725 |

| C-Cl | Stretch | 600 - 800 |

| C-H (sp³) | Stretch | 2850 - 3000 |

The strong absorption band in the region of 1700-1725 cm⁻¹ is a clear indicator of the presence of a ketone functional group. The C-Cl stretching frequency is typically found in the fingerprint region of the spectrum.

Chromatographic Techniques for Purity Assessment and Component Separation

In the research and quality control of this compound, chromatographic techniques are indispensable for assessing its purity and for the separation of components from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds. In the context of this compound, HPLC is particularly useful for quantifying the main component, identifying impurities, and for the preparative separation of the compound from byproducts.

Research Findings:

Research on related α-chloro ketones demonstrates the utility of both normal-phase and reverse-phase HPLC for analysis. For this compound, a reverse-phase method is often preferred due to its robustness and wide applicability. A typical HPLC system for its analysis would consist of a C18 stationary phase, which separates compounds based on their hydrophobicity.

The mobile phase is generally a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The composition of the mobile phase can be run in an isocratic mode (constant composition) or a gradient mode (composition varies over time) to achieve optimal separation of the target compound from any starting materials, such as 1-cyclopentylethanone (B41784), or over-chlorinated byproducts. Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the carbonyl group of the ketone exhibits significant absorbance. For instance, analysis of α-chloro ketones has been effectively carried out using a mobile phase of hexane (B92381) and isopropanol (B130326) with UV detection. almacgroup.com

The purity of this compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For preparative applications, the collected fractions corresponding to the main peak can be isolated to yield the purified compound.

Table 1: Illustrative HPLC Purity Analysis Data for this compound

| Peak No. | Retention Time (min) | Component | Area (%) |

| 1 | 3.5 | 1-Cyclopentylethanone | 0.8 |

| 2 | 5.2 | This compound | 98.5 |

| 3 | 6.8 | Dichloro-1-cyclopentylethanone | 0.7 |

Note: This data is illustrative and based on typical separation profiles for related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. rsc.org It is exceptionally well-suited for the analysis of volatile compounds like this compound.

Research Findings:

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. For halogenated ketones, a non-polar or medium-polarity column, such as one with a 5% phenyl-poly(dimethylsiloxane) stationary phase (e.g., HP-5MS), is commonly used. koreascience.kr The oven temperature is programmed to increase gradually, allowing for the separation of compounds with different volatilities. nih.gov

After exiting the column, the separated components enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), which causes them to fragment in a reproducible manner. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular "fingerprint." rsc.org

For this compound, a key feature in its mass spectrum is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in the molecular ion peak (M⁺) appearing as a pair of peaks separated by two m/z units (M⁺ and M+2), with a characteristic intensity ratio of 3:1. chemguide.co.uk This isotopic signature is a powerful tool for confirming the presence of a single chlorine atom in the molecule and its fragments.

Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, significant fragments would be expected from the loss of the chloromethyl group (•CH₂Cl) and the cyclopentyl group (•C₅H₉), as well as the characteristic chlorine isotopic pattern in chlorine-containing fragments.

Table 2: Illustrative GC-MS Data for this compound

| Retention Time (min) | m/z | Relative Abundance (%) | Proposed Fragment |

| 8.7 | 148 | 33 | [M+2]⁺• (with ³⁷Cl) |

| 146 | 100 | [M]⁺• (with ³⁵Cl) | |

| 111 | 20 | [M - Cl]⁺ | |

| 97 | 85 | [M - CH₂Cl]⁺ or [C₅H₉CO]⁺ | |

| 69 | 45 | [C₅H₉]⁺ | |

| 49 | 15 | [CH₂Cl]⁺ (with ³⁵Cl) |

Note: This data is illustrative and based on general fragmentation patterns of α-chloro ketones and the known isotopic abundance of chlorine.

Theoretical and Computational Studies of 2 Chloro 1 Cyclopentylethanone

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Chloro-1-cyclopentylethanone. DFT methods provide a balance between computational cost and accuracy, making them suitable for molecules of this size.

A typical DFT study on this compound, analogous to research on similar substituted ketones, would involve geometry optimization to find the lowest energy structure. nanobioletters.com For this compound, this would reveal key structural parameters. The presence of the electronegative chlorine atom and the carbonyl group significantly influences the electron distribution.

Electronic Properties: Calculations of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting reactivity.

HOMO: The HOMO is likely localized around the chlorine and oxygen atoms, indicating these are sites susceptible to electrophilic attack.

LUMO: The LUMO is expected to be centered on the carbonyl carbon and the adjacent carbon bearing the chlorine atom, highlighting their susceptibility to nucleophilic attack. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Reactivity Descriptors: Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic reactions. nanobioletters.com For this compound, the MEP would show a region of negative potential (red) around the carbonyl oxygen, making it a site for electrophilic attack, and regions of positive potential (blue) around the carbonyl carbon and the hydrogen atoms, indicating sites for nucleophilic attack.

Illustrative Optimized Geometric Parameters (DFT): The following table presents hypothetical, yet realistic, bond lengths and angles for the optimized geometry of this compound, based on DFT calculations for similar structures. nanobioletters.com

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.21 Å |

| C-Cl | ~1.79 Å | |

| C-C (carbonyl) | ~1.52 Å | |

| C-C (ring) | ~1.54 Å | |

| Bond Angle | O=C-CH₂Cl | ~120° |

| C-CH₂-Cl | ~111° | |

| C-C-C (ring) | ~105° |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound, including its conformational flexibility and interactions with other molecules, such as solvents. nih.govmdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and changes shape over time.

Conformational Analysis: The cyclopentane (B165970) ring is not planar and exists in various puckered conformations, primarily the "envelope" and "twist" forms. The bulky chloromethyl ketone substituent will influence the preferred conformation and the energy barrier between different puckered states. MD simulations can map this conformational landscape by sampling the rotational freedom around the single bond connecting the cyclopentyl ring to the ketone group. This analysis helps identify the most stable conformers and the transition pathways between them.

Intermolecular Interactions: When simulated in a solvent (e.g., water or an organic solvent), MD can reveal detailed information about intermolecular interactions. mdpi.com The polar carbonyl group and the chloro group will be key sites for hydrogen bonding or dipole-dipole interactions with solvent molecules. Understanding these interactions is crucial for predicting solubility and how the solvent might influence the molecule's reactivity and conformational preferences.

Computational Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nanobioletters.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these predicted spectra with experimental results helps confirm the molecular structure and assign specific peaks to individual atoms.

Vibrational (IR and Raman) Spectroscopy: Theoretical vibrational spectra can be computed by performing a frequency calculation on the optimized geometry. nanobioletters.com These calculations yield the vibrational modes and their corresponding frequencies and intensities. The most prominent peak in the calculated IR spectrum of this compound would be the C=O stretching vibration.

Illustrative Predicted Spectroscopic Data: This table shows examples of predicted spectroscopic values based on computational studies of analogous compounds. nanobioletters.com

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C=O) | ~200-210 ppm |

| ¹³C NMR | Chemical Shift (CH₂Cl) | ~45-55 ppm |

| IR | C=O Stretch Frequency | ~1720-1750 cm⁻¹ |

| IR | C-Cl Stretch Frequency | ~650-750 cm⁻¹ |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions involving α-haloketones. up.ac.za By modeling the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products.

Nucleophilic Substitution: A primary reaction pathway for this compound is nucleophilic substitution at the α-carbon, where the chlorine atom is displaced. Computational modeling can be used to:

Locate Transition States: Identify the structure and energy of the transition state (TS) for the reaction. The energy of the TS determines the activation energy and, consequently, the reaction rate.

Compare Mechanisms: Differentiate between competing mechanisms, such as a direct Sₙ2 displacement versus a mechanism involving initial nucleophilic addition to the carbonyl group. acs.org

For example, modeling the reaction with a nucleophile like hydroxide (B78521) would involve calculating the energies of the reactants, the Sₙ2 transition state, and the final product (2-hydroxy-1-cyclopentylethanone). This provides a detailed energetic profile of the reaction pathway. researchgate.net

Research Challenges, Data Discrepancies, and Future Directions

Resolution of Conflicting Reports on Compound Reactivity

Conflicting data on the reactivity of 2-Chloro-1-cyclopentylethanone necessitate a more systematic approach to understanding its chemical behavior. Future research should focus on a comprehensive evaluation of solvent and steric effects, as well as catalyst compatibility.

The choice of solvent can significantly influence the rate and outcome of reactions involving this compound. Evaluating the use of polar aprotic solvents is a key area of interest. For instance, tetrahydrofuran (B95107) (THF) has been noted for its moderate polarity, which can stabilize S_N2 reactions. The use of mixed aqueous-organic solvents has also shown promise in improving the solubility of reagents and simplifying post-reaction purification. A systematic study of various solvent systems is crucial to optimize reaction conditions.

The cyclopentyl group introduces steric hindrance that can affect the compound's reactivity. The bulkiness of this group can impede nucleophilic attack at the carbonyl carbon. researchgate.net Comparative kinetic studies with less hindered analogs, such as 2-chloroacetophenone, could provide valuable insights into the extent of this steric hindrance. Understanding these steric effects is essential for predicting and controlling the compound's reactivity in various chemical transformations.

The selection of an appropriate catalyst is critical for enhancing the efficiency of reactions involving this compound. Screening of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), has been suggested to enhance reaction rates. Further research into a broader range of catalysts could lead to the discovery of more effective systems for specific applications. For example, metallic aluminum is often used as a catalyst in chlorination reactions.

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

Current synthetic methods for this compound and related compounds often face challenges in terms of scalability, reaction times, and the use of hazardous solvents. There is a pressing need to develop more efficient, sustainable, and scalable synthetic routes.

Recent advancements have shown the potential of solvent-free conditions in continuous flow reactors, which can significantly reduce reaction times and improve yields. For instance, a study on a related compound, 2-Chloro-1-(1-chlorocyclopropyl)ethanone, demonstrated a yield of 98.5% with a reaction time of just 30 seconds using a continuous flow method.

The development of practical and scalable routes is crucial for the industrial application of these compounds. Research has focused on utilizing low-cost starting materials and chromatography-free purification processes. researchgate.netacs.org For example, a practical synthesis of a related S1P1 receptor agonist was developed using readily available starting materials and standard pilot plant equipment, yielding several kilograms of the final product. researchgate.netresearchgate.net

| Synthetic Route Aspect | Challenge/Observation | Potential Improvement | Supporting Evidence |

| Reaction Conditions | Prolonged reaction times and handling of large solvent volumes in traditional batch synthesis. | Adoption of solvent-free continuous flow reactors. | Yields of up to 98.5% with reaction times of 30 seconds have been reported for similar compounds. |

| Scalability | Difficulties in scaling up laboratory procedures for industrial production. lookchem.com | Development of chromatography-free, practical routes suitable for pilot plant equipment. researchgate.netacs.org | Successful kilogram-scale synthesis of related compounds has been achieved. researchgate.netresearchgate.net |

| Sustainability | Use of toxic reagents and generation of metal waste streams. researchgate.net | Replacement of problematic reagents with more environmentally benign alternatives, such as the Guareschi–Thorpe reaction instead of Negishi coupling. researchgate.netlookchem.com | Research is ongoing to find greener synthetic pathways. |

Exploration of Novel Reaction Pathways and Catalytic Systems

The exploration of novel reaction pathways and catalytic systems holds significant promise for the synthesis and functionalization of this compound. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze domino reactions to construct complex polycyclic indole (B1671886) skeletons. acs.org

The development of new catalytic systems is an active area of research. For example, the use of MeAlCl as a catalyst has been explored for selective chlorination. Furthermore, iron phthalocyanine (B1677752) has been used as a catalyst for aerobic oxidation in certain reactions. researchgate.net

Deeper Mechanistic Understanding of Biological Interactions and Therapeutic Potential

While this compound is often used as an intermediate in the synthesis of biologically active molecules, a deeper understanding of its own biological interactions and therapeutic potential is warranted. biosynth.comchembk.com For example, it is known to be an affinity agent that binds to the gastrin receptor and has been investigated for its potential to inhibit cytochrome P450 enzymes. biosynth.com

Derivatives of this compound have shown potential in various therapeutic areas. For instance, N-(2-amino-1-cyclopentylethyl)-2-chloro-4-fluorobenzamide, a related compound, acts as a histamine (B1213489) H1 receptor antagonist with potential applications in treating allergies and inflammation. smolecule.com Triazolopyrimidine derivatives containing a cyclopentyl ketone moiety have been investigated for their potential as PARP-1/2 inhibitors in oncology and as anthelmintics. vulcanchem.com

Predictive Research through Advanced Computational Chemistry

The field of computational chemistry offers powerful tools to predict the physicochemical properties, reactivity, and potential biological activity of chemical compounds like this compound, often before they are synthesized or experimentally tested. This in silico approach can fill data gaps, guide experimental design, and provide insights into the molecular behavior of the compound. Various computational methods, including Quantitative Structure-Activity Relationship (QSAR) models, molecular dynamics (MD) simulations, and quantum chemical calculations, can be applied to elucidate the characteristics of this compound.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or a specific property. researchgate.netacs.orgresearchgate.net For this compound, QSAR models could be developed to predict a range of endpoints, from its potential toxicity to its biodegradability. acs.orgchemrxiv.org These models rely on calculating a set of molecular descriptors that encode the structural and electronic features of the molecule.

For instance, a QSAR model for predicting the aquatic toxicity of chlorinated alkanes has been successfully developed by correlating in vitro cytotoxicity data with hydrophobicity (log Kow). acs.org A similar approach could be applied to this compound to estimate its potential environmental impact. Furthermore, QSAR models have been built to predict the acidity of ketones, which is a crucial parameter for understanding their reaction mechanisms. researchgate.netscirp.org Given that direct measurement of pKa for weakly acidic ketones can be challenging, a predictive QSAR model offers a valuable alternative. scirp.org The development of such models for chlorinated ketones could provide a useful tool for assessing their biophysical properties. ljmu.ac.uk

Table 1: Illustrative QSAR Descriptors for this compound

| Descriptor Type | Descriptor Example | Predicted Value (Illustrative) | Significance for this compound |

| Topological | Wiener Index | 48 | Describes molecular branching and size. |

| Electronic | Dipole Moment | 2.5 D | Influences intermolecular interactions and solubility. |

| Hydrophobicity | Log Kow (octanol-water partition coefficient) | 2.1 (Computed by XLogP3) | Predicts bioaccumulation potential and membrane permeability. acs.org |

| Quantum Chemical | Highest Occupied Molecular Orbital (HOMO) Energy | -10.5 eV | Relates to the molecule's ability to donate electrons in a reaction. |

| Quantum Chemical | Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.2 eV | Relates to the molecule's ability to accept electrons in a reaction. |

Note: The predicted values in this table are for illustrative purposes to demonstrate the type of data generated by QSAR studies and are based on general knowledge of similar compounds. The Log Kow value is taken from existing computed data.

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of molecular systems, allowing researchers to study the motion of atoms and molecules over time. mdpi.comresearchgate.net For this compound, MD simulations could be employed to understand its behavior in different environments, such as in aqueous solution or in the presence of biological macromolecules. mdpi.comfrontiersin.org

These simulations can predict properties like solvation free energy, which is crucial for understanding how the compound partitions between different phases. mdpi.comunipd.it By simulating the interaction of this compound with a protein or enzyme, MD can help to identify potential binding sites and modes of interaction, offering clues about its mechanism of action or potential toxicity. acs.org For example, studies on other ketones have used MD simulations to investigate their complexation with cyclodextrins and to understand their diffusion coefficients in supercritical fluids. researchgate.netacs.org

Quantum Chemical Calculations:

Quantum chemistry methods, such as Density Functional Theory (DFT), provide a highly detailed and accurate way to study the electronic structure and reactivity of molecules. acs.orgmdpi.comtandfonline.com For this compound, quantum chemical calculations can be used to predict a wide range of properties with a high degree of accuracy.

These methods can be used to calculate thermodynamic properties like the enthalpy of formation, which has been done for other ketones like raspberry ketone. acs.org They can also be used to predict spectroscopic properties, which can aid in the experimental identification and characterization of the compound. mdpi.comnih.gov Furthermore, quantum chemistry is instrumental in studying reaction mechanisms. For instance, the nucleophilic attack on the carbonyl group or reactions involving the chlorinated carbon can be modeled to determine activation energies and transition state geometries. nih.govresearchgate.net Such studies on peptidyl halomethyl ketones have provided detailed insights into their inhibition mechanisms against proteases. nih.gov

Table 2: Predicted Properties of this compound via Quantum Chemistry (Illustrative)

| Property | Computational Method | Predicted Value (Illustrative) | Significance |

| Enthalpy of Formation (gas phase) | G4 Theory | -250 kJ/mol | Fundamental thermodynamic stability. |

| Vibrational Frequencies (C=O stretch) | DFT (B3LYP/6-31G) | 1725 cm⁻¹ | Aids in spectroscopic identification (IR, Raman). |